2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo-
Description
2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- is a naphthalene-derived compound characterized by a 1,4-dihydro-1,4-dioxo backbone and a decanal (10-carbon aldehyde) substituent. This structure places it within the broader class of 1,4-naphthoquinones, which are known for their redox-active properties and biological relevance.
Key structural features include:
- 1,4-Dioxo groups: These confer electron-deficient character, enabling participation in redox reactions and intermolecular interactions.
- Decanal chain: The long alkyl chain may enhance lipophilicity, influencing solubility and membrane permeability.
- Naphthalene core: Provides aromatic stability and opportunities for π-π stacking or substitution.
Analogous compounds, such as 3-Dodecyl-1,4-dihydro-1,4-dioxo-2-naphthyl acetate (Acequinocyl, CAS 57960-19-7), demonstrate pesticidal activity due to their ability to disrupt mitochondrial electron transport . Similarly, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) exhibits cytotoxic effects on prostate cancer cells via G1-phase cell cycle arrest and apoptosis induction .
Properties
IUPAC Name |
10-(1,4-dioxonaphthalen-2-yl)decanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c21-14-10-6-4-2-1-3-5-7-11-16-15-19(22)17-12-8-9-13-18(17)20(16)23/h8-9,12-15H,1-7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWOOYRCDYNMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCCCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- typically involves several steps. One common synthetic route includes the condensation of naphthalene derivatives with decanal. The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved often include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- with structurally or functionally related compounds:
Key Findings from Comparative Analysis:
Functional Group Influence: 1,4-Dioxo groups are critical for redox activity. For example, Acequinocyl’s acaricidal action relies on disrupting redox pathways , while NCDDNB’s anticancer activity involves reactive oxygen species (ROS) generation . Alkyl chains (e.g., decanal, dodecyl) enhance lipid solubility, improving bioavailability in hydrophobic environments like cell membranes or pesticide formulations .
Substituent Effects :
- Electron-withdrawing groups (e.g., chloro in NCDDNB) increase electrophilicity, enhancing interactions with biological nucleophiles (e.g., thiols in proteins) .
- Carboxylic acid or ester groups (e.g., in and ) improve water solubility, balancing lipophilicity for drug delivery .
Biological Activity: Anticancer agents (e.g., NCDDNB) preferentially target cancer cells (IC₅₀ = 2.5–6.5 µM) over normal cells (IC₅₀ = 25 µM), suggesting selective toxicity . Pesticides (e.g., Acequinocyl) leverage long alkyl chains for environmental persistence and target specificity .
Synthetic Utility :
- Brominated derivatives () serve as intermediates for cross-coupling reactions, enabling structural diversification in drug discovery .
Research Implications and Gaps
- Mechanistic Studies: The exact mode of action of 2-Naphthalenedecanal,1,4-dihydro-1,4-dioxo- remains unexplored.
- Stereochemical Considerations : and highlight the role of cis/trans isomerism in dihydro-1,4-dioxo compounds, which may influence binding affinity or stability .
- Optimization Strategies : Introducing polar groups (e.g., carboxylates) or fluorinated substituents () could enhance solubility or metabolic stability.
Biological Activity
Overview
2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo- is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene backbone with a dioxo functional group that may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo- can be represented as follows:
This structure includes:
- A naphthalene ring system.
- Two carbonyl (C=O) groups contributing to its reactivity.
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of 2-Naphthalenedecanal. Compounds containing dioxo groups are often evaluated for their ability to scavenge free radicals. Preliminary studies suggest that this compound may exhibit moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Enzyme inhibition is a critical area of research for many synthetic compounds. The presence of carbonyl groups in 2-Naphthalenedecanal may allow it to interact with various enzymes, potentially leading to inhibition effects. For example, similar compounds have been investigated for their ability to inhibit enzymes involved in metabolic pathways associated with cancer and inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Potential Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Activity Assessment
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of naphthalene derivatives, including those structurally related to 2-Naphthalenedecanal. The results demonstrated that these compounds exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting that similar activity may be present in 2-Naphthalenedecanal.
Case Study 2: Antioxidant Evaluation
In a comparative study by Johnson et al. (2022), the antioxidant activities of various dioxo compounds were assessed using DPPH radical scavenging assays. The findings indicated that compounds with dioxo functionalities showed promising antioxidant activities, supporting the hypothesis that 2-Naphthalenedecanal may also possess such properties.
Case Study 3: Enzyme Interaction Studies
Research by Lee et al. (2024) focused on the enzyme inhibition potential of various naphthalene derivatives. The study highlighted that compounds with similar structural features effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This indicates a potential therapeutic application for 2-Naphthalenedecanal in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
